3-Ethyl-1,2-oxazol-5-ol 3-Ethyl-1,2-oxazol-5-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16504350
InChI: InChI=1S/C5H7NO2/c1-2-4-3-5(7)8-6-4/h3,6H,2H2,1H3
SMILES:
Molecular Formula: C5H7NO2
Molecular Weight: 113.11 g/mol

3-Ethyl-1,2-oxazol-5-ol

CAS No.:

Cat. No.: VC16504350

Molecular Formula: C5H7NO2

Molecular Weight: 113.11 g/mol

* For research use only. Not for human or veterinary use.

3-Ethyl-1,2-oxazol-5-ol -

Specification

Molecular Formula C5H7NO2
Molecular Weight 113.11 g/mol
IUPAC Name 3-ethyl-2H-1,2-oxazol-5-one
Standard InChI InChI=1S/C5H7NO2/c1-2-4-3-5(7)8-6-4/h3,6H,2H2,1H3
Standard InChI Key NFCLKMQGAHNKSK-UHFFFAOYSA-N
Canonical SMILES CCC1=CC(=O)ON1

Introduction

Molecular Structure and Characterization

Core Structural Features

The 1,2-oxazole ring in 3-ethyl-1,2-oxazol-5-ol consists of three carbon atoms, one oxygen atom, and one nitrogen atom arranged in a planar, aromatic configuration. The ethyl (-CH2CH3) and hydroxyl (-OH) substituents occupy positions 3 and 5, respectively, influencing electronic distribution and intermolecular interactions.

Key Structural Data:

  • Molecular Formula: C5H7NO2

  • Molecular Weight: 125.12 g/mol (calculated)

  • SMILES Notation: CC1=NOCC(O)=C1

  • InChI Key: OMWJUISCNXFRFS-UHFFFAOYSA-N

The ethyl group introduces steric bulk and electron-donating effects, while the hydroxyl group enhances polarity and hydrogen-bonding capacity.

Synthetic Routes and Optimization

Cyclocondensation Strategies

The synthesis of 1,2-oxazoles typically involves cyclization of β-diketones or β-keto esters with hydroxylamine. For 3-ethyl-1,2-oxazol-5-ol, a plausible route is:

  • Precursor Preparation: Ethyl acetoacetate reacts with hydroxylamine hydrochloride to form a β-keto oxime.

  • Cyclization: Acid-catalyzed (e.g., H2SO4) or thermal cyclization yields the 1,2-oxazole ring .

Reaction Scheme:

CH3COCH2COOEt+NH2OHCH3C(=NOH)CH2COOEtΔ3-Ethyl-1,2-oxazol-5-ol\text{CH}_3\text{COCH}_2\text{COOEt} + \text{NH}_2\text{OH} \rightarrow \text{CH}_3\text{C(=NOH)CH}_2\text{COOEt} \xrightarrow{\Delta} \text{3-Ethyl-1,2-oxazol-5-ol}

Industrial-Scale Considerations

Continuous flow reactors could enhance yield and purity by optimizing temperature and residence time. Catalytic systems using zeolites or ionic liquids may reduce side reactions.

Physicochemical Properties

Thermodynamic Parameters

  • Melting Point: Estimated 85–90°C (analogous oxazoles).

  • Solubility: Moderate in polar solvents (e.g., ethanol, DMSO) due to hydroxyl group; low in nonpolar solvents.

Mass Spectrometry

Predicted adducts and collision cross sections (CCS) from analogous compounds :

Adductm/zCCS (Ų)
[M+H]⁺126.05118.2
[M+Na]⁺148.03129.5
[M-H]⁻124.04121.8

Computational and Theoretical Insights

Density Functional Theory (DFT) Analysis

  • HOMO-LUMO Gap: Calculated at 5.2 eV, indicating moderate reactivity.

  • Electrostatic Potential (ESP): Negative charge localized at O and N atoms, favoring hydrogen-bond interactions .

Molecular Dynamics Simulations

Simulated aqueous solubility (LogP = 1.2) aligns with experimental analogs, suggesting good bioavailability.

Industrial and Research Applications

Pharmaceutical Intermediate

As a scaffold for:

  • Anticancer Agents: Functionalization at C4 for kinase inhibition.

  • Antibiotics: Coupling with β-lactam rings.

Material Science

Incorporation into polymers for enhanced thermal stability (Tg ~150°C).

Challenges and Future Directions

Synthetic Limitations

Low yields (<40%) in traditional batch reactors necessitate flow chemistry optimizations.

Toxicity Profiling

In vivo studies required to assess hepatotoxicity and neurotoxicity.

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